molecular formula C15H9ClN2O5 B4199855 2-chloro-4-cyano-6-methoxyphenyl 3-nitrobenzoate

2-chloro-4-cyano-6-methoxyphenyl 3-nitrobenzoate

Cat. No. B4199855
M. Wt: 332.69 g/mol
InChI Key: ZICIUOSNZWPIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-cyano-6-methoxyphenyl 3-nitrobenzoate (CCMNB) is a chemical compound that has been synthesized and extensively studied in scientific research. It has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 2-chloro-4-cyano-6-methoxyphenyl 3-nitrobenzoate is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal effects by inhibiting the synthesis of bacterial and fungal cell walls. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of cancer cells by disrupting their cell cycle. In addition, this compound has been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-chloro-4-cyano-6-methoxyphenyl 3-nitrobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, this compound also has some limitations. It is highly toxic and must be handled with care. In addition, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-chloro-4-cyano-6-methoxyphenyl 3-nitrobenzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound for use as a pesticide and herbicide in agriculture. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in medicine and other fields.

Scientific Research Applications

2-chloro-4-cyano-6-methoxyphenyl 3-nitrobenzoate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been found to have potential applications in agriculture as a pesticide and herbicide.

properties

IUPAC Name

(2-chloro-4-cyano-6-methoxyphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O5/c1-22-13-6-9(8-17)5-12(16)14(13)23-15(19)10-3-2-4-11(7-10)18(20)21/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICIUOSNZWPIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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